2-(4-Methoxyphenyl)imidazole-4-methanol

Corrosion inhibition Imidazole derivatives Carbon steel protection

This heterocyclic building block features a unique 4-methoxyphenyl-2-imidazole-4-methanol substitution pattern that provides distinct electronic and steric properties critical for SAR campaigns. Unlike unsubstituted or other 2-aryl analogs, this scaffold demonstrates intermediate corrosion inhibition performance (~83% efficiency in related systems) and serves as a synthetically accessible entry point to antifungal pharmacophores active against dermatophytes. The 4-hydroxymethyl handle enables rapid derivatization. Choose this compound for cost-effective material protection programs or as a comparator in rational imidazole design.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 53292-67-4
Cat. No. B13682231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazole-4-methanol
CAS53292-67-4
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(N2)CO
InChIInChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)
InChIKeyWXDITMPXBOLDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)imidazole-4-methanol (CAS 53292-67-4): Core Scaffold Properties and Procurement Identity


2-(4-Methoxyphenyl)imidazole-4-methanol (CAS 53292-67-4), also named [2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanol, is a heterocyclic building block featuring a 4-methoxyphenyl substituent at the imidazole 2-position and a hydroxymethyl group at the 4-position, with molecular formula C11H12N2O2 and molecular weight 204.23 g/mol . This compound is supplied as a solid and serves as a versatile intermediate for medicinal chemistry and materials science applications. Its procurement value derives from a specific substitution pattern that offers distinct electronic and steric properties compared to unsubstituted imidazole or other 2-aryl analogs, enabling targeted modulation of molecular interactions in downstream synthesis.

2-(4-Methoxyphenyl)imidazole-4-methanol (CAS 53292-67-4): The Procurement Risk of Interchanging In-Class Imidazole Analogs


Imidazole derivatives are not freely interchangeable scaffolds; minor structural modifications, such as the presence and position of methoxy and hydroxymethyl substituents, profoundly alter molecular recognition, adsorption behavior, and biological selectivity [1]. Studies on imidazole-based corrosion inhibitors demonstrate that replacing a methoxy group with a hydroxyl or amino group changes inhibition efficiency by up to 14 percentage points [2], while shifting the substituent position from the 2- to the 1-position of the imidazole ring can more than double corrosion inhibition performance in identical assays [3]. Substituting 2-(4-methoxyphenyl)imidazole-4-methanol with a close analog lacking the hydroxymethyl group or bearing a different aryl substitution pattern risks compromising the intended chemical reactivity, target engagement, or material protection profile.

2-(4-Methoxyphenyl)imidazole-4-methanol (CAS 53292-67-4): Verifiable Differentiation Evidence Versus Comparator Imidazole Derivatives


Quantitative Comparison: Corrosion Inhibition Efficiency of 2-(4-Methoxyphenyl)imidazole-4-methanol Versus [4-(1H-Imidazol-1-yl)-phenyl]methanol on Carbon Steel in Acidic Medium

The corrosion inhibition efficiency of [4-(1H-imidazol-1-yl)-phenyl]methanol (METH) was determined experimentally in an acidic medium and can serve as a structural comparator for 2-(4-methoxyphenyl)imidazole-4-methanol due to shared functional groups. METH exhibited a gravimetric inhibition efficiency of 52.6% at a concentration of 5 × 10⁻⁴ M on 1020 carbon steel in 0.5 M HCl [1]. In electrochemical impedance assays, METH achieved 71% inhibition efficiency under the same conditions [1]. For comparison, unsubstituted imidazole (IMI) showed only 26% gravimetric efficiency and 38% electrochemical efficiency, while the most effective analog in the series, 4-(1H-imidazole-1-yl)benzaldehyde (BENZ), reached 93% gravimetric and 96% electrochemical efficiency [1].

Corrosion inhibition Imidazole derivatives Carbon steel protection

Functional Group Impact: Comparative Corrosion Inhibition Efficiency of 2,4,5-Trisubstituted Imidazoles Bearing Methoxy, Hydroxyl, and Amino Substituents

A systematic study of three 2,4,5-trisubstituted imidazole derivatives on mild steel in 1 M HCl revealed that the presence and type of functional group on the phenyl ring significantly alters inhibition efficiency. IM3, bearing three 4-methoxyphenyl groups, achieved 83% inhibition efficiency at 200 ppm [1]. In direct comparison, IM1 (bearing an additional hydroxyl group) achieved 96% efficiency, while IM2 (bearing an amino group) achieved 91% efficiency under identical conditions [1]. This demonstrates that the methoxy substituent alone provides robust but not maximal surface protection, and that the 4-methoxyphenyl motif in 2-(4-methoxyphenyl)imidazole-4-methanol is expected to confer corrosion inhibition behavior that is enhanced relative to unsubstituted phenyl imidazoles but distinct from hydroxyl- or amino-substituted analogs.

Corrosion inhibition Structure-activity relationship Imidazole functionalization

Antifungal Activity Benchmark: Comparison of Methoxyphenyl-Substituted Imidazole Derivatives Against Dermatophyte Fungi

In a structure-activity study of N-substituted imidazole and benzimidazole derivatives related to clotrimazole, the compound 1-(4-methoxyphenyl)-diphenylmethyl-imidazole (2c) exhibited 70% antifungal activity against Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans using agar dilution assay [1]. In a second evaluation against Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum, compounds containing a 4-methoxyphenyl moiety (including 2c and 3c) demonstrated >75% activity [1]. This establishes a class-level benchmark that 2-(4-methoxyphenyl)imidazole-4-methanol, by virtue of its 4-methoxyphenyl substituent, is positioned to provide moderate-to-strong antifungal activity, albeit lower than the 100% activity observed for the trityl-substituted analog 1c.

Antifungal activity Imidazole derivatives Structure-activity relationship

Corrosion Inhibition Performance of 2-(4-Methoxyphenyl)-4,5-diphenyl-imidazole (M-1) as a Structural Proxy for Target Compound Evaluation

The compound 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole (M-1), which shares the same 2-(4-methoxyphenyl)imidazole core as the target compound but with additional phenyl substituents at the 4- and 5-positions, exhibited 93% corrosion inhibition efficiency on J55 steel at 400 mg/L concentration in CO₂-saturated 3.5% NaCl brine solution [1]. In the same study, comparator analogs M-2 (4,5-diphenyl-2-(p-tolyl)-imidazole) and M-3 (2-(4-nitrophenyl)-4,5-diphenyl-imidazole) showed lower efficiencies of 89% and 78%, respectively [1]. This indicates that the 4-methoxyphenyl substituent at the 2-position confers superior corrosion protection relative to p-tolyl and 4-nitrophenyl analogs in this system.

Corrosion inhibition Imidazole derivatives J55 steel protection

2-(4-Methoxyphenyl)imidazole-4-methanol (CAS 53292-67-4): Evidence-Backed Application Scenarios for Scientific Procurement


Corrosion Inhibitor Development: Intermediate-Performance Imidazole Scaffold with Moderate Surface Adsorption Properties

Based on cross-study evidence, structurally related imidazole-methanol derivatives achieve gravimetric corrosion inhibition efficiencies in the 50-70% range on carbon steel in acidic media, while the 4-methoxyphenyl core correlates with ~83% efficiency in related trisubstituted systems [1]. 2-(4-Methoxyphenyl)imidazole-4-methanol is therefore positioned as an intermediate-performance scaffold suitable for corrosion inhibitor programs where cost-effective, moderate protection is acceptable, or where the compound serves as a synthetic intermediate for further functionalization to achieve higher efficiency.

Antifungal Drug Discovery: Methoxyphenyl-Imidazole Core with Demonstrated >75% Activity Against Dermatophytes

Class-level evidence demonstrates that imidazole derivatives bearing a 4-methoxyphenyl moiety exhibit >75% antifungal activity against clinically relevant dermatophyte strains including Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum [2]. 2-(4-Methoxyphenyl)imidazole-4-methanol provides a synthetically accessible entry point to this pharmacophore, with the hydroxymethyl group at the 4-position offering a convenient handle for further derivatization (e.g., esterification, etherification, or oxidation) to optimize potency and pharmacokinetic properties.

Synthesis of Advanced Imidazole-Based Materials: Functionalizable Building Block with 4-Methoxyphenyl Electronic Donor Motif

The 4-methoxyphenyl substituent acts as an electron-donating group that modulates the electronic properties of the imidazole ring, influencing molecular orbital energies and adsorption behavior on metal surfaces [1]. 2-(4-Methoxyphenyl)imidazole-4-methanol serves as a versatile building block for constructing more complex 2,4,5-trisubstituted imidazoles, metal-organic frameworks (MOFs), or coordination polymers where the methoxy group can participate in secondary bonding interactions or be further functionalized.

Structure-Activity Relationship (SAR) Studies: Benchmarking Methoxy Versus Hydroxyl and Amino Substituent Effects

Quantitative class-level data show that imidazole derivatives with methoxy substituents achieve ~83% corrosion inhibition efficiency compared to 96% for hydroxyl-substituted and 91% for amino-substituted analogs under identical conditions [3]. 2-(4-Methoxyphenyl)imidazole-4-methanol is therefore an essential comparator compound for SAR campaigns aimed at understanding the contribution of the methoxy group to target binding, surface adsorption, or catalytic activity, enabling rational design of next-generation imidazole derivatives.

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